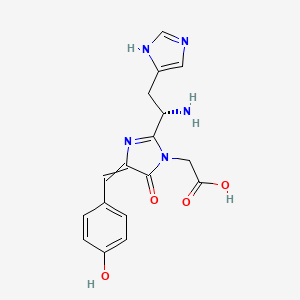

Chromophore (his-tyr-gly)

CAS No.:

Cat. No.: VC14472833

Molecular Formula: C17H17N5O4

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N5O4 |

|---|---|

| Molecular Weight | 355.3 g/mol |

| IUPAC Name | 2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |

| Standard InChI Key | FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |

| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |

Introduction

Synthesis and Structural Characteristics

Autocatalytic Formation Pathway

The His-Tyr-Gly chromophore forms via a three-step process:

-

Cyclization: The tripeptide backbone cyclizes to form a five-membered imidazolinone ring.

-

Dehydration: Loss of water generates a conjugated system between the imidazolinone and phenolic rings.

-

Oxidation: Molecular oxygen oxidizes the Tyr Cα–Cβ bond, extending π-conjugation and red-shifting absorption .

Crystallographic studies of related chromophores (e.g., PAmCherry1 and mKate) reveal that non-coplanar arrangements of the chromophore rings in the dark state transition to planar configurations upon activation, enhancing fluorescence .

Synthetic Analogues and Modifications

Synthetic efforts have produced His-Tyr-Gly chromophore analogues to explore structure-function relationships. Key findings include:

| Chromophore Triad | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| His-Tyr-Gly | 572 | 620 | 0.012 |

| Trp-Tyr-Gly | 595 | 635 | 0.017 |

| Asn-Tyr-Gly | 580 | 642 | 0.009 |

The Trp-Tyr-Gly analogue exhibits the most red-shifted absorption (595 nm), while Asn-Tyr-Gly surprisingly achieves the longest emission wavelength (642 nm) in dimethylformamide (DMF) . These results highlight the tunability of chromophore properties through residue substitution.

Photoconversion Mechanism

Light-Induced Structural Rearrangement

UV irradiation (350–420 nm) triggers decarboxylation of a conserved glutamate residue (Glu-215 in PAmCherry1), generating a carbanion intermediate that oxidizes the Tyr Cα–Cβ bond . This reaction extends π-conjugation, resulting in a bathochromic shift of ~70 nm. The process is radical-mediated, akin to the Koble reaction, and requires precise spatial alignment of catalytic residues .

Role of Chromophore Environment

The protein matrix stabilizes both pre- and post-conversion states through hydrogen bonding and van der Waals interactions. For example, in Kaede:

-

Ser-158 forms hydrogen bonds with the chromophore’s phenolic hydroxyl in the green state.

-

Post-conversion, Ser-143 and Glu-145 reorganize to stabilize the red-emitting cis isomer .

Spectroscopic Properties and Environmental Sensitivity

pH-Dependent Fluorescence

The His-Tyr-Gly chromophore’s fluorescence is highly pH-sensitive. In mKate, a homologous protein with a Met-Tyr-Gly chromophore, acidic conditions (pH 2.0) favor the non-fluorescent trans isomer, while neutral pH (7.0) stabilizes the fluorescent cis isomer . Similar behavior is anticipated for His-Tyr-Gly systems, though experimental validation is pending.

Solvent Effects

Chromophore emission maxima vary significantly with solvent polarity:

| Solvent | Emission Max (nm) |

|---|---|

| DMSO | 620 |

| DMF | 642 |

Dimethyl sulfoxide (DMSO) induces a hypsochromic shift compared to DMF, likely due to differences in solvation energy and hydrogen-bonding capacity .

Applications in Biological Imaging

Super-Resolution Microscopy

The His-Tyr-Gly chromophore’s photoconvertibility enables photoactivation localization microscopy (PALM), achieving resolutions below 20 nm. Kaede-tagged proteins have been used to visualize dendritic spine dynamics in neurons .

Multicolor Imaging

Co-expression of Kaede with green fluorescent proteins (e.g., GFP) allows simultaneous tracking of multiple cellular compartments. The 100 nm separation between their emission peaks minimizes spectral overlap .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume